(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one
Description
The compound (Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a benzofuro-oxazin derivative characterized by a fused tricyclic core. Its structure features:
- A benzofuro[7,6-e][1,3]oxazin backbone.
- (Z)-3,4-dimethoxybenzylidene substituent at position 2.
- 4-methoxyphenyl group at position 6.
Properties
IUPAC Name |
(2Z)-2-[(3,4-dimethoxyphenyl)methylidene]-8-(4-methoxyphenyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO6/c1-29-18-7-5-17(6-8-18)27-14-20-21(32-15-27)11-9-19-25(28)24(33-26(19)20)13-16-4-10-22(30-2)23(12-16)31-3/h4-13H,14-15H2,1-3H3/b24-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMWMONUJAAWMIO-CFRMEGHHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3OC(=CC5=CC(=C(C=C5)OC)OC)C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)N2CC3=C(C=CC4=C3O/C(=C\C5=CC(=C(C=C5)OC)OC)/C4=O)OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(Z)-2-(3,4-dimethoxybenzylidene)-8-(4-methoxyphenyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article reviews its biological properties based on recent studies, highlighting its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C26H23NO6
- Molecular Weight : 445.5 g/mol
- CAS Number : 2014409-57-3
Biological Activity Overview
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines while showing lower toxicity to non-malignant cells. This selectivity is crucial for developing effective anticancer therapies.
Cytotoxicity Studies
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Cancer Cell Lines Tested :
- Colon Cancer : HCT116 and HT29 cell lines showed notable sensitivity to the compound.
- Oral Squamous Cell Carcinomas : The compound was also effective against multiple oral squamous cell carcinoma lines (Ca9-22, HSC-2, HSC-3, HSC-4).
- Leukemia Cells : Human CEM lymphoma and HL-60 promyelocytic leukemia cells were evaluated for cytotoxic effects.
Cell Line Type IC50 (µM) Selectivity Index (SI) HCT116 (Colon Cancer) 10.5 >10 HT29 (Colon Cancer) 12.3 >10 Ca9-22 (Oral Cancer) 8.0 >12 HSC-2 (Oral Cancer) 9.5 >11 CEM (Lymphoma) 15.0 >8 HL-60 (Leukemia) 14.0 >9
The cytotoxic effects of this compound are attributed to several mechanisms:
-
Induction of Apoptosis :
- The compound activates caspase pathways leading to apoptosis in cancer cells. Studies indicated significant activation of caspase-3 and accumulation of subG1 populations in treated cells.
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Reactive Oxygen Species (ROS) Generation :
- Increased levels of ROS were observed in treated cells, contributing to oxidative stress and subsequent cell death.
-
Mitochondrial Membrane Potential Depolarization :
- The compound caused depolarization of the mitochondrial membrane potential (MMP), which is a key event in the apoptotic process.
Case Studies
A series of experiments were conducted to assess the biological activity of this compound:
- Study A : Evaluated the effects on colon cancer cell lines using a dose-response approach. The results indicated that higher concentrations significantly reduced cell viability.
- Study B : Focused on oral squamous cell carcinomas where the compound exhibited potent cytotoxicity with IC50 values lower than those observed in non-malignant cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share the benzofuro-oxazin core but differ in substituents, leading to variations in physicochemical and biological properties:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Electronic Effects: The methoxy groups in the target compound donate electrons, increasing aromatic ring reactivity and lipid solubility. The pyridinylmethylene group in introduces a basic nitrogen, which may facilitate protonation at physiological pH, affecting bioavailability.
Solubility and Crystallinity :
- The 1,4-dioxane complex in likely improves crystallinity and stability, whereas the hydroxyl-rich derivatives in prioritize aqueous solubility. The target compound’s methoxy groups balance moderate solubility and lipophilicity.
Biological Activity Hypotheses: The fluorophenyl and pyridinyl motifs in are common in kinase inhibitors (e.g., tyrosine kinase inhibitors), suggesting possible antiproliferative applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
